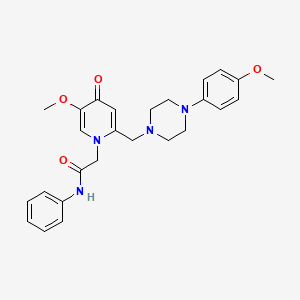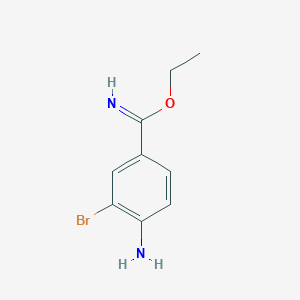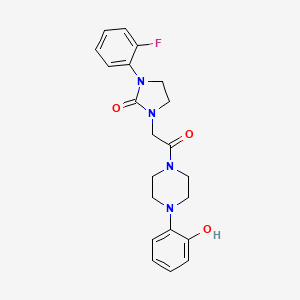
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, were synthesized, demonstrating the potential for chemical derivatives in therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- The synthesis of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and their evaluation for anticonvulsant activity highlights the medicinal chemistry applications of such compounds (J. Obniska, A. Rapacz, Sabina Rybka, et al., 2015).
Antimicrobial Activities
- A study on 1,2,4-triazole derivatives showed antimicrobial activities, indicating the potential of piperazine and related structures in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, et al., 2007).
Anti-ischemic Activity
- Cinnamide derivatives exhibited effective activities against neurotoxicity induced by glutamine in PC12 cells, showing potential for anti-ischemic applications (Jian-gang Zhong, Jia-pei Han, Xiao-Feng Li, et al., 2018).
Enzyme Inhibition
- Compounds displaying inhibition against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes were synthesized, underlining the significance of such chemical structures in enzyme inhibition studies (N. Virk, A. Rehman, M. Abbasi, et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide” are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its primary targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s function, potentially influencing various physiological processes .
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s action on these receptors can influence the signaling pathways associated with these neurotransmitters, leading to downstream effects on various physiological processes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence various cellular processes, potentially leading to changes in cell function .
Propiedades
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-33-23-10-8-21(9-11-23)29-14-12-28(13-15-29)17-22-16-24(31)25(34-2)18-30(22)19-26(32)27-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17,19H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQPJIQYYWMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2728216.png)

![1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol](/img/structure/B2728219.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2728222.png)
![1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2728224.png)


![1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2728228.png)
![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)



![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)